molecular formula C5H7N5O B8612718 MFCD22196329

MFCD22196329

Cat. No.: B8612718
M. Wt: 153.14 g/mol
InChI Key: ODBDZDOAMMXVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD22196329 is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD22196329 typically involves multiple steps, starting from acyclic starting materials. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

MFCD22196329 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

MFCD22196329 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD22196329 involves its interaction with specific molecular targets and pathways. For instance, in its antitrypanosomal activity, the compound interferes with the metabolic processes of the Trypanosoma parasite, leading to its death. Similarly, its antiplasmodial activity involves inhibition of key enzymes in the Plasmodium parasite .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodopyrimidine: Used in the synthesis of various pyrimidine derivatives.

    2-Chloro-4-aminopyrimidine: Known for its antiviral and anticancer properties.

    2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides: Exhibits anti-inflammatory effects.

Uniqueness

MFCD22196329 stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-N'-hydroxypyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9)

InChI Key

ODBDZDOAMMXVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.